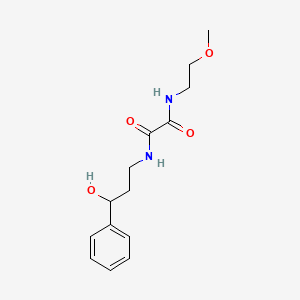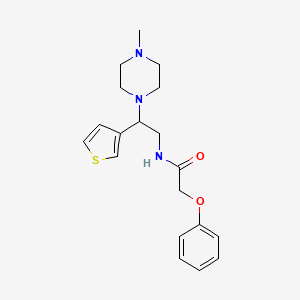![molecular formula C19H26ClNO2S B2726949 N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide CAS No. 868146-19-4](/img/structure/B2726949.png)
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and is known for its stability and unique geometric structure . The compound also contains a sulfonamide group, which is often found in various pharmaceuticals .
Molecular Structure Analysis
The adamantane portion of the molecule is a rigid, three-dimensional structure that resembles a portion of the diamond lattice . The sulfonamide group typically has a planar geometry around the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Adamantane is a colorless, crystalline solid . Sulfonamides are typically solids at room temperature .科学的研究の応用
Antiviral Activity
The adamantane moiety in this compound has been explored for its antiviral potential. For instance, derivatives of adamantane, including adamantane , have been used to combat various strains of the flu . Further research could investigate the specific antiviral mechanisms and efficacy of this compound.
Parkinson’s Disease Treatment
Several clinical drugs related to adamantane derivatives, such as adapalene , dopamantine , memantine , rimantadine , and tromantadine , have been used in the treatment of Parkinson’s disease . Investigating the role of this compound in neuroprotection and dopamine modulation could be valuable.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors, like saxagliptin and vildagliptin , are used to manage type 2 diabetes. The urea derivatives of the indole pharmacophore, including this compound, may exhibit DPP-4 inhibitory activity . Further studies could explore its potential in diabetes management.
Antimicrobial Properties
In vitro antimicrobial assays have been conducted to evaluate the activity of compounds similar to this one. Investigating its effects against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) could provide insights into its antimicrobial potential .
Soluble Epoxide Hydrolase (sEH) Inhibition
The lipophilic moiety modification of potential sEH inhibitors has been studied. The introduction of a methylene or ethylene spacer between the adamantane and urea fragments enhances inhibitory activity against sEH . Further research could explore its role in managing inflammatory processes.
Alzheimer’s Disease Therapy
Compounds containing an adamantane fragment have shown promise in Alzheimer’s disease therapy. For example, (S)-N-[2-(adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide exhibits inhibitory activity against butyrylcholinesterase (BChE), which is relevant to Alzheimer’s disease . Investigating its neuroprotective effects could be valuable.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-chloro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2S/c1-13-6-17(2-3-18(13)20)24(22,23)21-5-4-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTURVUMLVLMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2726870.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2726876.png)
![N-(2-Cyanobutan-2-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide](/img/structure/B2726878.png)

![4-[1-(4-Cyclopropyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2726880.png)


![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2726885.png)


![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2726889.png)